N-methyl-2-(trifluoromethyl)benzamide
Description
N-Methyl-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position of the benzene ring and a methyl-substituted amide nitrogen. This compound is of significant interest due to its unique physicochemical properties, including high thermal stability and lipophilicity, which are influenced by the electron-withdrawing CF₃ group and the steric effects of the methyl substituent. The compound’s structural features make it a candidate for applications in medicinal chemistry, materials science, and catalysis .
Properties
CAS No. |
171426-41-8 |
|---|---|
Molecular Formula |
C9H8F3NO |
Molecular Weight |
203.16 g/mol |
IUPAC Name |
N-methyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H8F3NO/c1-13-8(14)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3,(H,13,14) |
InChI Key |
HUQWVSQZLAQZSF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1C(F)(F)F |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(F)(F)F |
Synonyms |
BenzaMide, N-Methyl-2-(trifluoroMethyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Trifluoromethyl Position : The ortho-CF₃ group in the target compound induces steric hindrance, leading to trans conformation in crystal structures (e.g., NM11) . Meta- or para-CF₃ analogues (e.g., 7a) exhibit distinct electronic effects without significant steric clashes.
- Amide Nitrogen Substituents : Methyl substitution on the amide nitrogen enhances lipophilicity compared to hydroxyl or unsubstituted analogues (e.g., compounds), which may improve membrane permeability in biological systems.
Physicochemical Properties
- Thermal Stability : Compounds with ortho-CF₃ groups (e.g., target compound, NM11) exhibit melting points >250°C, attributed to strong intermolecular interactions (C–H⋯O, π-π stacking) .
- Solubility : Fluorine and CF₃ substituents reduce aqueous solubility but enhance lipid solubility, as seen in antimicrobial derivatives () .
- Crystallography : The target compound and NM11 crystallize in the P21/c space group, with stabilization energies up to 30.1 kJ/mol from weak interactions .
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